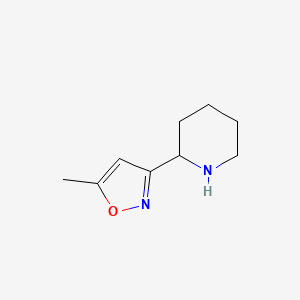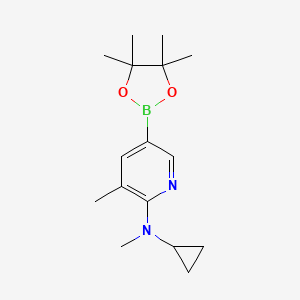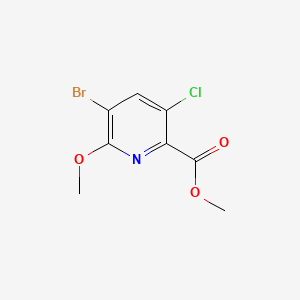
Methyl 5-bromo-3-chloro-6-methoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-chloro-6-methoxypicolinate: is an organic compound with the molecular formula C8H7BrClNO3 It is a derivative of picolinic acid and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-chloro-6-methoxypicolinate typically involves the bromination and chlorination of a methoxypicolinate precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-chloro-6-methoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Methyl 5-bromo-3-chloro-6-methoxypicolinate is used as a building block in organic synthesis. It is valuable for the preparation of complex molecules and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-chloro-6-methoxypicolinate involves its interaction with molecular targets through its halogen and methoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to specific targets. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to its overall biological and chemical activity.
Comparison with Similar Compounds
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-chloro-3-methoxypicolinate
- Methyl 5-bromo-6-chloronicotinate
Comparison: Methyl 5-bromo-3-chloro-6-methoxypicolinate is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds with fewer or different substituents.
Properties
IUPAC Name |
methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMOSIDQFBDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)C(=O)OC)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721420 |
Source


|
| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-33-6 |
Source


|
| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)


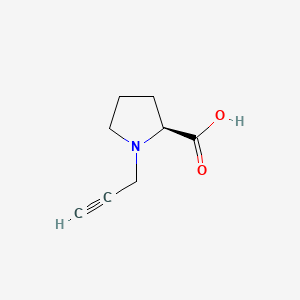
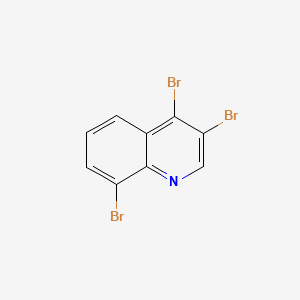
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)
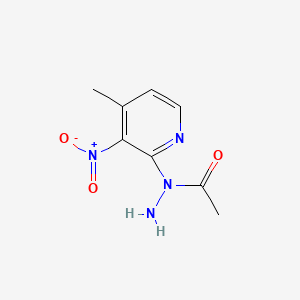
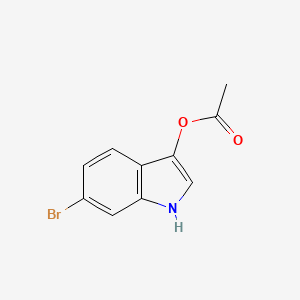
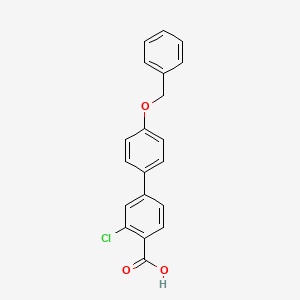
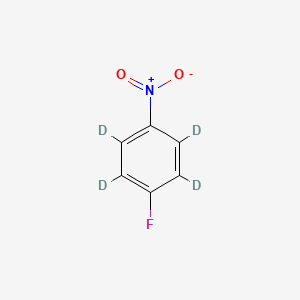
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
